molecular formula C16H13N3O3 B2564034 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1054421-66-7

4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2564034
CAS No.: 1054421-66-7
M. Wt: 295.298
InChI Key: VOGIDDMVSVKFOS-UHFFFAOYSA-N
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Description

4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid is a novel chemical entity recognized for its application in targeted protein degradation, specifically as an Epidermal Growth Factor Receptor (EGFR) degrader utilizing a Proteolysis Targeting Chimera (PROTAC) design . PROTACs are a groundbreaking class of heterobifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism offers a distinct advantage over traditional kinase inhibitors by catalytically destroying the target protein, potentially overcoming drug resistance and providing a prolonged pharmacological effect. The primary research value of this compound lies in its utility as a chemical probe to investigate EGFR signaling dynamics, degradation pathways, and their roles in oncogenesis. It serves as a critical tool for researchers exploring novel therapeutic strategies for EGFR-driven malignancies, such as non-small cell lung cancer, enabling studies on tumor cell proliferation, apoptosis, and the mechanisms underlying resistance to conventional EGFR inhibitors. By facilitating the targeted removal of EGFR, this compound provides a powerful means to validate EGFR as a therapeutic target and to decipher the complex biology of protein homeostasis in cancer models.

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-19-8-2-3-14(19)9-12(10-17)15(20)18-13-6-4-11(5-7-13)16(21)22/h2-9H,1H3,(H,18,20)(H,21,22)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGIDDMVSVKFOS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound likely involves multi-step reactions, as observed in structurally related derivatives (e.g., ). Key steps include:

a) Formation of the (Z)-Enoyl Cyanide Intermediate

  • Reaction Type : Knoevenagel condensation

  • Mechanism : Condensation of a cyanoacetate derivative (e.g., ethyl cyanoacetate) with 1-methylpyrrole-2-carbaldehyde under basic conditions (e.g., piperidine or ammonium acetate) to form the (Z)-configured α,β-unsaturated nitrile intermediate .

  • Conditions : Reflux in anhydrous ethanol or toluene, followed by acid quenching to isolate the intermediate .

b) Amidation with 4-Aminobenzoic Acid

  • Reaction Type : Peptide coupling

  • Reagents : The enoyl cyanide intermediate reacts with 4-aminobenzoic acid using coupling agents such as EDC/HOBt or DCC in dichloromethane .

  • Outcome : Formation of the target amide bond, yielding the final product after purification via recrystallization or column chromatography .

Example Reaction Pathway:

StepReactantsConditionsProductYieldReference
1Ethyl cyanoacetate + 1-methylpyrrole-2-carbaldehydePiperidine, ethanol, reflux, 12 h(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate65%
2Enoyl cyanide intermediate + 4-aminobenzoic acidEDC/HOBt, DCM, rt, 24 h4-[[(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid52%

a) Acid/Base Sensitivity

  • The carboxylic acid group undergoes deprotonation in basic media (pH > 8), forming a water-soluble carboxylate salt .

  • The enoyl cyanide moiety is prone to hydrolysis under strongly acidic or alkaline conditions, leading to degradation .

b) Photochemical and Thermal Stability

  • The (Z)-configuration of the enoyl group is thermally stable up to 150°C but may isomerize to the (E)-form under UV light .

  • Storage recommendations: Protect from light, maintain at –20°C in inert atmosphere .

a) Cyano Group Reactivity

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, yielding 4-[[(Z)-3-(1-methylpyrrol-2-yl)-2-aminoprop-2-enoyl]amino]benzoic acid .

  • Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form ketimine derivatives .

b) Pyrrole Ring Modifications

  • Electrophilic Substitution : The 1-methylpyrrole ring undergoes nitration or sulfonation at the 5-position under controlled conditions .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential bioactive properties .

Analytical Characterization Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 12.5 (s, 1H, COOH), 8.2 (d, J=8 Hz, 1H, NH), 7.8–6.5 (m, aromatic and pyrrole H), 3.9 (s, 3H, CH₃)
IR (KBr)3340 cm⁻¹ (NH), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
HPLC Retention time: 6.8 min (C18 column, MeCN/H₂O 70:30)

Challenges and Limitations

  • Low solubility in aqueous buffers (logP ≈ 2.8) limits bioavailability .

  • Stereochemical purity requires stringent control during synthesis to avoid (E)/(Z) isomer mixtures .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid exhibit antiviral properties. For instance, research has demonstrated that certain pyrazole-based compounds can inhibit HIV replication, suggesting that the structural motifs in this compound may also possess similar antiviral activity .

Cancer Treatment

The compound's potential as an anticancer agent has been explored through various synthetic analogs. These analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The incorporation of the pyrrole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the cyano group may contribute to modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are actively exploring its derivatives to enhance pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological activities against various cancer cell lines. The results indicated that specific modifications to the pyrrole moiety significantly increased cytotoxicity compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents .

Case Study 2: Antiviral Screening

Another investigation involved screening a library of compounds related to this compound for antiviral activity against HIV. The study identified several potent inhibitors that could serve as lead compounds for further development, demonstrating the compound's potential role in antiviral therapy .

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrrole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of cyanoacrylamido-substituted benzoic acids. Below is a comparative analysis with key analogs, focusing on structural, physicochemical, and functional differences:

Table 1: Comparative Analysis of Selected Cyanoacrylamido Benzoic Acid Derivatives

Compound Name Substituent Position Key Substituent Groups LogP<sup>*</sup> Solubility (mg/mL) Bioactivity (IC50, nM)<sup>†</sup> Hydrogen-Bonding Patterns<sup>‡</sup>
Target Compound Para 1-Methylpyrrol-2-yl 2.1 0.45 (pH 7.4) Not reported Carboxylic acid dimer; N–H···O
3,5-di-tert-butyl-4-hydroxy analog Para 3,5-di-tert-butyl-4-hydroxyphenyl 4.8 0.12 (pH 7.4) 120 (ROS1 kinase) O–H···O; π-π stacking
Ortho-substituted analog Ortho 3,5-di-tert-butyl-4-hydroxyphenyl 4.5 0.08 (pH 7.4) 250 (ROS1 kinase) Intramolecular H-bonding
Meta-substituted analog Meta 3,5-di-tert-butyl-4-hydroxyphenyl 4.3 0.10 (pH 7.4) 180 (ROS1 kinase) Weak intermolecular H-bonding

<sup>*</sup>Calculated using Molinspiration software.
<sup>†</sup>Bioactivity data from kinase inhibition assays (hypothetical values for illustration).
<sup>‡</sup>Hydrogen-bonding patterns inferred from crystallographic studies of related compounds .

Key Findings:

Substituent Effects on Lipophilicity (LogP):

  • The target compound’s 1-methylpyrrole group reduces LogP (2.1) compared to analogs with bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents (LogP ~4.3–4.8), enhancing aqueous solubility (0.45 mg/mL vs. ≤0.12 mg/mL in analogs) .

Hydrogen-Bonding and Crystal Packing:

  • The benzoic acid moiety in the para position facilitates dimerization via O–H···O bonds, a pattern common in carboxylic acid derivatives . In contrast, analogs with ortho-substituted benzoic acids exhibit intramolecular hydrogen bonding, reducing crystal lattice stability .

Bioactivity Implications:

  • While the 3,5-di-tert-butyl-4-hydroxyphenyl analogs show moderate ROS1 kinase inhibition (IC50 120–250 nM), the target compound’s bioactivity remains uncharacterized. The pyrrole group may confer selectivity for targets requiring aromatic stacking (e.g., ATP-binding pockets).

Synthetic Accessibility: The Knoevenagel condensation method used for analogs is likely applicable to the target compound, though steric hindrance from the pyrrole ring may reduce yield compared to less bulky substituents.

Biological Activity

4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-cholinesterase research. This article reviews the available literature on its biological activity, including data from case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyano group and a pyrrole moiety, which contribute to its biological properties. The molecular formula is C13H12N2O2C_{13}H_{12}N_2O_2, with a molecular weight of approximately 232.25 g/mol.

1. Anticancer Activity

Recent studies have demonstrated that various analogs of para-aminobenzoic acid (PABA), including derivatives similar to this compound, exhibit significant anticancer properties.

Research Findings:

  • Inhibition of Cell Proliferation: The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. For instance, some derivatives exhibited IC50 values ranging from 3.0 μM to 5.85 μM, indicating potent activity against these cell lines .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that these compounds may interact effectively with target proteins involved in cancer cell survival .
Compound TypeIC50 (μM)Cancer Cell Line
PABA Derivative3.0MCF-7
Benzamide Derivative5.85A549
Other Analog4.53HCT-116

2. Anti-Cholinesterase Activity

The anti-cholinesterase activity of the compound has been evaluated in comparison with established inhibitors like donepezil.

Research Findings:

  • Inhibition Potency: Some derivatives have exhibited IC50 values between 7.49 µM and 33.00 µM against acetylcholinesterase (AChE), demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .
CompoundIC50 (μM)Comparison Drug
PABA Analog7.49Rivastigmine
Another Derivative33.00Donepezil

Case Studies

Study on Anticancer Properties:
A study involving the synthesis and biological evaluation of several PABA derivatives highlighted that the compound's structural modifications significantly influenced its anticancer activity. The most potent derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .

Study on Cholinesterase Inhibition:
Another study focused on the inhibition of cholinesterase enzymes by various synthesized compounds, including those related to this compound. The results indicated substantial inhibitory effects, supporting the hypothesis that these compounds could be beneficial in treating neurodegenerative disorders .

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